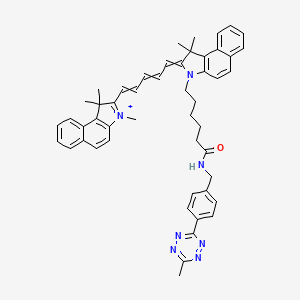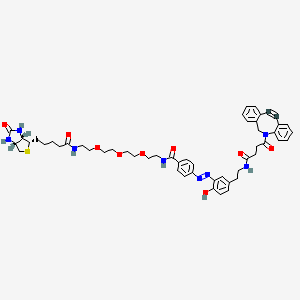
Cyanine5.5 tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine5.5 is a far red emitting dye for in vivo imaging and applications requiring low background. This Cyanine5.5 derivative contains tetrazine moiety that reacts with trans-cyclooctenes, cyclopropenes, and some strained cyclooctynes with the formation of stable conjugates. This labeling reaction is extremely fast, and can be used in vivo.
Wissenschaftliche Forschungsanwendungen
Near-Infrared Fluorogenic Dyes
Cyanine5.5 tetrazine and related compounds have been investigated for their potential as near-infrared (NIR) fluorogenic dyes. These dyes are particularly useful in live cell imaging due to their high emission wavelengths and fluorescence turn-on ratios. However, challenges exist in achieving high turn-on ratios in the NIR spectrum due to the intrinsic properties of the tetrazine moiety (Chen et al., 2020).
Bioorthogonal Coupling Agents
Tetrazines, including this compound, have found significant application as bioorthogonal coupling agents. This includes applications in intracellular imaging, genetically targeted protein tagging, and in-vivo imaging. They are also important in materials science and have been used in specialty explosives research (Yang et al., 2012).
Super-Resolution Imaging
This compound plays a role in super-resolution imaging. When conjugated with proteins, these compounds allow for high-quality imaging, including STED (Stimulated Emission Depletion) microscopy, even under no-wash conditions (Knorr et al., 2018).
Bioorthogonal Labeling and Cell Detection
These tetrazines have been applied in bioorthogonal labeling and cell detection, especially in cancer research. They have been used in pretargeted cancer cell labeling studies, demonstrating their utility as bioorthogonal moieties (Karver et al., 2011).
Pretargeted Live Cell Imaging
This compound is applicable in pretargeted live cell imaging, particularly in targeting specific receptors on cancer cells. This chemistry is suitable for in vitro labeling experiments and has potential for in vivo imaging applications (Devaraj et al., 2008).
Development of In Vivo Imaging Probes
Tetrazine ligations, including those involving this compound, are important in developing in vivo imaging probes. This includes the imaging of glycans on live cells and in vivo imaging probes for positron emission tomography (Šečkutė & Devaraj, 2013).
mRNA Detection in Live Cells
This compound has been used in the development of bioorthogonal probes for mRNA detection in live cells, expanding the application of tetrazine fluorogenic chemistry (Wu et al., 2016).
Advances in Bioorthogonal Chemistry
This compound contributes to advances in tetrazine bioorthogonal chemistry, which is essential for imaging, detection, and diagnostic purposes. This includes the development of new synthetic routes and expanding the range of dienophiles (Wu & Devaraj, 2018).
Eigenschaften
Molekularformel |
C50H52N7O+ |
|---|---|
Molekulargewicht |
767.01 |
IUPAC-Name |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |
InChI |
InChI=1S/C50H51N7O/c1-34-52-54-48(55-53-34)38-26-24-35(25-27-38)33-51-45(58)23-11-8-16-32-57-42-31-29-37-18-13-15-20-40(37)47(42)50(4,5)44(57)22-10-7-9-21-43-49(2,3)46-39-19-14-12-17-36(39)28-30-41(46)56(43)6/h7,9-10,12-15,17-22,24-31H,8,11,16,23,32-33H2,1-6H3/p+1 |
InChI-Schlüssel |
WNOURMMJXOBPLR-UHFFFAOYSA-O |
SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C5=CC=CC=C5C=C4)C(C3=CC=CC=CC6=[N+](C7=C(C6(C)C)C8=CC=CC=C8C=C7)C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyanine5.5 tetrazine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)
![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)

